molecular formula C26H41ClO4 B15346020 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride CAS No. 50622-42-9

2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride

Cat. No.: B15346020
CAS No.: 50622-42-9
M. Wt: 453.1 g/mol
InChI Key: CIKIBKBOYUJPFA-UHFFFAOYSA-N
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Description

2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride is a chemical compound with the molecular formula C26H41ClO4. It is a derivative of myristic acid, a fatty acid, and is characterized by the presence of an acetoxy group and a tert-butyl group on the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride typically involves the reaction of myristic acid chloride with 4-tert-butylphenol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of amides or esters.

Scientific Research Applications

2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in the study of lipid metabolism and signaling pathways.

  • Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

  • Myristic acid

  • Palmitic acid

  • Stearic acid

  • Oleic acid

  • Linoleic acid

Properties

CAS No.

50622-42-9

Molecular Formula

C26H41ClO4

Molecular Weight

453.1 g/mol

IUPAC Name

[2-tert-butyl-4-(1-chloro-1-oxotetradecan-2-yl)oxyphenyl] acetate

InChI

InChI=1S/C26H41ClO4/c1-6-7-8-9-10-11-12-13-14-15-16-24(25(27)29)31-21-17-18-23(30-20(2)28)22(19-21)26(3,4)5/h17-19,24H,6-16H2,1-5H3

InChI Key

CIKIBKBOYUJPFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)Cl)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C

Origin of Product

United States

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